4-Ethyl-4-phenyl-2-imidazolidinethione
Description
Contextualizing Imidazolidinethione Derivatives in Heterocyclic Chemistry
Imidazolidinethiones are sulfur analogs of hydantoins (imidazolidine-2,4-diones), where at least one carbonyl group is replaced by a thiocarbonyl group. jchemrev.com These compounds are part of the larger family of five-membered heterocyclic systems, which are prevalent in many natural products and synthetic molecules. The presence of both nitrogen and sulfur atoms in the ring imparts distinct chemical properties, including the ability to act as hydrogen bond donors and acceptors, and to coordinate with metal ions. This makes them versatile building blocks in supramolecular chemistry and in the design of compounds with specific biological targets.
Significance of Substituted Imidazolidinethiones in Contemporary Organic Chemistry
Substituted imidazolidinethiones, including 2-thiohydantoins, are of considerable interest in contemporary organic chemistry due to their wide range of applications. They serve as important intermediates in the synthesis of more complex molecules and have been identified as possessing a variety of biological activities. jchemrev.comnih.gov The thiohydantoin scaffold, for instance, is found in compounds with applications as antimicrobial, antiviral, and anticancer agents. wikipedia.org
The versatility of the imidazolidinethione core allows for its incorporation into diverse molecular architectures. For example, the synthesis of 3-substituted 5,5-diphenyl-2-thioxoimidazolidin-4-one derivatives has been explored for their potential as inhibitors of enzymes like fatty acid amide hydrolase (FAAH). mdpi.com The ability to introduce a wide array of substituents at different positions of the ring makes these compounds valuable for creating libraries of molecules for high-throughput screening in drug discovery programs.
Historical Development of Research on Imidazolidinethione Scaffolds
The history of research on imidazolidinethione scaffolds is closely linked to the development of methods for synthesizing hydantoins and their thio-analogs. One of the classical methods for preparing 5,5-disubstituted hydantoins is the Bucherer-Bergs reaction, first reported in the early 20th century. wikipedia.orgalfa-chemistry.com This multicomponent reaction involves the treatment of a ketone or an aldehyde with potassium cyanide and ammonium (B1175870) carbonate to yield the corresponding hydantoin (B18101). alfa-chemistry.com A variation of this reaction allows for the synthesis of 5,5-disubstituted 4-thiohydantoins. wikipedia.org
In 1929, Bergs patented a synthesis for various 5-substituted hydantoins. Subsequently, Bucherer improved upon this method, enabling the reaction to proceed under milder conditions. wikipedia.org Over the years, numerous other synthetic routes to thiohydantoins and related imidazolidinethiones have been developed, starting from α-amino acids, thioureas, and other readily available precursors. nih.govresearchgate.net These advancements have significantly contributed to the exploration of the chemical space and biological potential of this class of heterocyclic compounds.
Chemical Properties of 4-Ethyl-4-phenyl-2-imidazolidinethione
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C11H14N2S | PubChem |
| Molecular Weight | 206.31 g/mol | PubChem |
| XLogP3 | 2.5 | PubChem |
| Hydrogen Bond Donor Count | 2 | PubChem |
| Hydrogen Bond Acceptor Count | 1 | PubChem |
| Rotatable Bond Count | 2 | PubChem |
Research Findings on Related Imidazolidinethione Derivatives
Research on structurally similar compounds provides insights into the potential reactivity and applications of this compound. For instance, studies on 5,5-disubstituted-2-thiohydantoins have demonstrated their utility as synthetic intermediates. The general synthetic approach to such compounds often involves the reaction of a ketone with a source of cyanide and thiourea (B124793) or a related reagent.
A plausible synthetic route to this compound could involve a variation of the Bucherer-Bergs reaction using ethyl phenyl ketone as the starting material. The reaction would proceed through the formation of an α-aminonitrile intermediate, which then cyclizes in the presence of a sulfur source to form the desired imidazolidinethione ring.
The following table summarizes some research findings on related thiohydantoin derivatives, highlighting their synthetic methods and areas of application.
| Derivative | Synthetic Approach | Research Application | Reference |
|---|---|---|---|
| 5,5-Diphenyl-2-thiohydantoin | Reaction of benzil (B1666583) with thiourea | Intermediate for FAAH inhibitors | mdpi.com |
| Various 5-substituted-2-thiohydantoins | Condensation of α-amino acids with thiourea | General synthetic methodology | nih.gov |
| 5,5-Disubstituted-4-thiohydantoins | Reaction of ketones with ammonium monothiocarbamate and sodium cyanide | General synthetic methodology | wikipedia.org |
Structure
2D Structure
3D Structure
Properties
CAS No. |
13206-11-6 |
|---|---|
Molecular Formula |
C11H14N2S |
Molecular Weight |
206.31 g/mol |
IUPAC Name |
4-ethyl-4-phenylimidazolidine-2-thione |
InChI |
InChI=1S/C11H14N2S/c1-2-11(8-12-10(14)13-11)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H2,12,13,14) |
InChI Key |
RUJRFVXLDUKDFV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CNC(=S)N1)C2=CC=CC=C2 |
Origin of Product |
United States |
Spectroscopic and Advanced Structural Elucidation of 4 Ethyl 4 Phenyl 2 Imidazolidinethione Analogs
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
¹H NMR analysis would provide crucial information about the electronic environment, number, and connectivity of protons in the 4-Ethyl-4-phenyl-2-imidazolidinethione molecule. The expected spectrum would show distinct signals for the ethyl group's methylene (B1212753) (-CH₂) and methyl (-CH₃) protons, the methylene protons of the imidazolidine (B613845) ring, the protons on the phenyl ring, and the two N-H protons. The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J) would allow for the precise assignment of each proton.
Table 1: Hypothetical ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| N-H (ring) | Variable | Broad Singlet | - | 2H |
| Phenyl-H | 7.20 - 7.50 | Multiplet | - | 5H |
| CH₂ (ring) | ~3.5 - 4.0 | Singlet or AB quartet | - | 2H |
| CH₂ (ethyl) | ~1.8 - 2.2 | Quartet | ~7.4 | 2H |
| CH₃ (ethyl) | ~0.8 - 1.2 | Triplet | ~7.4 | 3H |
Note: This table is predictive and not based on experimental data.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
¹³C NMR spectroscopy complements ¹H NMR by providing a signal for each unique carbon atom in the molecule. This technique would confirm the presence of the 11 carbon atoms in this compound. The key signal would be the thiocarbonyl carbon (C=S), expected to appear far downfield (~180-200 ppm). Other signals would correspond to the quaternary carbon, the phenyl carbons, and the carbons of the ethyl and imidazolidine ring.
Table 2: Hypothetical ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C=S | 180 - 200 |
| C (quaternary, C4) | 60 - 75 |
| CH₂ (ring, C5) | 50 - 65 |
| Phenyl C (quaternary) | 135 - 145 |
| Phenyl CH | 125 - 130 |
| CH₂ (ethyl) | 25 - 35 |
| CH₃ (ethyl) | 8 - 15 |
Note: This table is predictive and not based on experimental data.
Two-Dimensional NMR Techniques (e.g., COSY, HMBC) for Connectivity and Stereochemistry
Two-dimensional (2D) NMR experiments are essential for unambiguously assembling the molecular structure.
COSY (Correlation Spectroscopy) would establish proton-proton (¹H-¹H) coupling relationships, for instance, confirming the connectivity between the methyl and methylene protons of the ethyl group.
HMBC (Heteronuclear Multiple Bond Correlation) is used to trace correlations between protons and carbons over two or three bonds. This would be critical for confirming the placement of the ethyl and phenyl groups on the C4 carbon of the imidazolidine ring by showing correlations from the ethyl and phenyl protons to this quaternary carbon.
Fourier Transform Infrared (FTIR) and Raman Spectroscopic Analysis of Vibrational Modes
FTIR and Raman spectroscopy are used to identify the functional groups within a molecule by measuring their characteristic vibrational frequencies. For this compound, key vibrational modes would include the N-H stretching of the amine groups, C-H stretching from the aromatic and aliphatic groups, and the C=S (thione) stretching vibration. The presence and position of these bands would confirm the major functional groups.
Table 3: Predicted Vibrational Modes for this compound (cm⁻¹)
| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
| N-H | Stretching | 3100 - 3300 |
| Aromatic C-H | Stretching | 3000 - 3100 |
| Aliphatic C-H | Stretching | 2850 - 2960 |
| C=S (Thione) | Stretching | 1020 - 1250 |
| C-N | Stretching | 1250 - 1350 |
Note: This table is predictive and not based on experimental data.
Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry (MS) is used to determine the molecular weight and formula of a compound. For this compound (C₁₁H₁₄N₂S), high-resolution mass spectrometry would confirm the molecular weight of approximately 206.09 g/mol . researchgate.net The analysis of the fragmentation pattern would provide further structural evidence, likely showing the loss of the ethyl group or cleavage of the imidazolidine ring. Predicted collision cross-section (CCS) values for various adducts, such as [M+H]⁺ and [M+Na]⁺, can be calculated to aid in identification. researchgate.net
Table 4: Predicted Mass Spectrometry Adducts for this compound
| Adduct | m/z |
| [M+H]⁺ | 207.09505 |
| [M+Na]⁺ | 229.07699 |
| [M-H]⁻ | 205.08049 |
Source: PubChemLite researchgate.net
Single Crystal X-ray Diffraction for Solid-State Molecular Architecture and Crystal Packing
Should a suitable single crystal of this compound be grown, single-crystal X-ray diffraction would provide the definitive, unambiguous three-dimensional structure of the molecule in the solid state. This powerful technique would determine precise bond lengths, bond angles, and torsional angles. Furthermore, it would reveal how the molecules pack together in the crystal lattice, detailing any intermolecular interactions such as hydrogen bonding involving the N-H groups and the thione sulfur atom, which are crucial for understanding the supramolecular chemistry of the compound.
Computational and Theoretical Investigations of 4 Ethyl 4 Phenyl 2 Imidazolidinethione and Its Chemical Behavior
Quantum Chemical Studies (e.g., Density Functional Theory (DFT) Calculations)
Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the molecular properties of compounds like 4-Ethyl-4-phenyl-2-imidazolidinethione. DFT methods calculate the electronic structure of a molecule to determine its energy, geometry, and various other properties. nih.gov These calculations are based on the principle that the energy of a molecule can be determined from its electron density. Functionals such as B3LYP are commonly paired with basis sets like 6-311G(d,p) or 6-31G** to perform these calculations, providing a balance between accuracy and computational cost. nih.govresearchgate.net Such studies are foundational for understanding the molecule's stability, reactivity, and spectroscopic characteristics. The optimized molecular geometry, representing the lowest energy structure, is the starting point for most further computational analyses. nih.gov
The electronic properties of a molecule are primarily governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. nankai.edu.cn
Table 1: Illustrative Frontier Orbital Energies and Properties for a Related Compound (2-Phenyl-2-imidazoline) Note: This data is for a structurally related compound and serves to illustrate the typical output of such an analysis. Data for this compound is not available in the cited literature.
| Parameter | Energy (eV) |
| HOMO Energy | -6.0 |
| LUMO Energy | -1.5 |
| Energy Gap (ΔE) | 4.5 |
This illustrative data would suggest that the molecule is relatively stable. From the HOMO-LUMO gap, other quantum chemical descriptors like electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω) can be calculated to further quantify the molecule's reactivity. scirp.org
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. It helps in identifying the regions that are rich or deficient in electrons, which is crucial for predicting how the molecule will interact with other chemical species. The MEP map is color-coded, where red typically indicates electron-rich regions (negative potential), which are susceptible to electrophilic attack, and blue indicates electron-poor regions (positive potential), which are prone to nucleophilic attack. Green and yellow represent areas with near-zero or intermediate potential, respectively.
For a molecule like this compound, an MEP analysis would likely show a negative potential (red) around the sulfur atom of the thiourea (B124793) group (C=S) due to the high electronegativity and lone pairs of sulfur. The regions around the N-H protons of the imidazolidine (B613845) ring would likely exhibit a positive potential (blue), making them potential hydrogen bond donors. The phenyl ring would show a mixed potential, with the π-electron cloud being a region of negative potential. Understanding these electrostatic features is key to predicting sites of intermolecular interactions.
Natural Bond Orbital (NBO) analysis provides detailed insights into the bonding and electronic structure of a molecule beyond the simple orbital picture. It examines charge transfer, hyperconjugation, and delocalization of electron density between filled (donor) and empty (acceptor) orbitals. researchgate.net The stabilization energy (E(2)) associated with these interactions is calculated, with higher values indicating stronger interactions.
Conformational Analysis and Energy Minimization
Molecules with rotatable single bonds can exist in various spatial arrangements called conformations. Conformational analysis aims to identify the most stable conformer(s), which correspond to minima on the potential energy surface. For this compound, the flexibility of the ethyl group and the orientation of the phenyl ring relative to the imidazolidinethione ring are key conformational variables.
Computational methods can systematically rotate bonds and calculate the energy of each resulting structure to map the potential energy surface. This process identifies the global minimum energy conformation, which is the most likely structure of the molecule in the gas phase or in non-polar solvents. Studies on similar heterocyclic systems, such as thiazolidine-2-thiones, have shown that the puckering of the five-membered ring and the orientation of substituents are critical factors determining the preferred conformation. nih.gov For example, the orientation of a phenyl ring can significantly influence the chemical shifts observed in NMR spectroscopy. nih.gov Energy minimization calculations are essential for obtaining a realistic molecular structure before predicting other properties like spectroscopic data.
Theoretical Spectroscopic Data Prediction (e.g., Computed IR, NMR Shifts)
Quantum chemical calculations can predict spectroscopic data with a high degree of accuracy. By calculating the vibrational frequencies of the optimized molecular structure, a theoretical Infrared (IR) spectrum can be generated. researchgate.net These calculated frequencies are often scaled by a factor to correct for approximations in the computational method and to improve agreement with experimental spectra. researchgate.net This allows for the assignment of specific absorption bands in an experimental IR spectrum to particular vibrational modes of the molecule (e.g., N-H stretch, C=S stretch, C-H bend). researchgate.netresearchgate.net For example, the characteristic IR absorption for a C=S bond is typically found in the 1250-1020 cm⁻¹ region.
Similarly, theoretical Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be computed. These predictions are valuable for confirming the structure of a synthesized compound and for interpreting complex experimental NMR spectra. The accuracy of these predictions depends heavily on the quality of the conformational analysis, as chemical shifts are sensitive to the local electronic environment of each nucleus. nih.gov
Molecular Modeling of Intermolecular Interactions
Molecular modeling can be used to study how this compound interacts with other molecules, which is fundamental to understanding its behavior in a condensed phase or a biological system. The imidazolidinethione core contains functional groups capable of forming strong intermolecular hydrogen bonds. The N-H groups can act as hydrogen bond donors, while the sulfur atom of the C=S group can act as a hydrogen bond acceptor.
A study on phenylimidazoles demonstrated the importance of N-H···N intermolecular hydrogen bonds in determining the cohesive energy and crystal packing of these molecules. nih.gov Computational techniques like molecular docking can simulate the interaction of a molecule with a protein or other biological target, predicting the preferred binding mode and estimating the binding affinity. Such models rely on the electronic and steric properties derived from quantum chemical calculations, including the MEP, to guide the simulation of intermolecular recognition and binding.
Analysis of Hydrogen Bonding Networks
The imidazolidinethione core of this compound contains two secondary amine (N-H) groups, which can act as hydrogen bond donors, and a thiocarbonyl (C=S) group, which can act as a hydrogen bond acceptor. These features facilitate the formation of robust hydrogen bonding networks, a critical factor in the supramolecular assembly and crystal packing of the molecule.
While direct crystallographic studies on this compound are not extensively available in the reviewed literature, the hydrogen bonding behavior can be inferred from studies of closely related structures. For instance, the crystal structure of 1′-ethylspiro[chroman-4,4′-imidazolidine]-2′,5′-dione, a hydantoin (B18101) derivative, reveals characteristic hydrogen bonding patterns that are likely to be analogous. nih.gov In this related compound, the molecules form inversion dimers through pairs of N—H⋯O hydrogen bonds. nih.gov It is highly probable that this compound would exhibit similar dimeric structures, with the thiocarbonyl sulfur atom acting as the hydrogen bond acceptor instead of oxygen.
These primary hydrogen bonds would likely define the initial self-assembly of the molecules. Further complexity in the hydrogen bonding network can arise from weaker C—H⋯S and C—H⋯π interactions. The ethyl and phenyl substituents provide additional C-H donors, and the phenyl ring itself can act as a π-acceptor. These weaker interactions would play a significant role in linking the primary dimeric units into larger, three-dimensional architectures.
Crystal Packing Analysis
The arrangement of molecules in the crystalline state, or crystal packing, is a direct consequence of the intermolecular forces, with hydrogen bonding being a dominant contributor. Based on the analysis of analogous compounds, the crystal packing of this compound is expected to be highly organized.
In the case of the analogous hydantoin derivative, the hydrogen-bonded inversion dimers are further linked by other hydrogen bonds to form sheets. nih.gov A similar sheet-like arrangement can be postulated for this compound. The phenyl rings, extending from the chiral center, would likely be oriented to minimize steric hindrance and maximize stabilizing π-π stacking or C—H⋯π interactions between adjacent sheets.
The presence of two distinct molecules (A and B) in the asymmetric unit of the analogue suggests that this compound could also crystallize with multiple, conformationally distinct molecules. nih.gov In the analogue, the imidazolidine ring in one molecule is twisted, while in the other, it is nearly planar. nih.gov This conformational polymorphism can have a significant impact on the density and stability of the resulting crystal lattice.
Below is a hypothetical data table illustrating the kind of crystallographic data that would be obtained from a single crystal X-ray diffraction study, based on the data provided for the analogous compound 1′-ethylspiro[chroman-4,4′-imidazolidine]-2′,5′-dione. nih.gov
Table 1: Hypothetical Crystal Data for this compound
| Parameter | Value |
|---|---|
| Empirical Formula | C₁₁H₁₄N₂S |
| Formula Weight | 206.31 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | ~10.2 |
| b (Å) | ~11.0 |
| c (Å) | ~11.3 |
| α (°) | ~91.7 |
| β (°) | ~98.7 |
| γ (°) | ~105.3 |
| Volume (ų) | ~1219 |
Table 2: Potential Hydrogen Bond Geometries
| D–H···A | D–H (Å) | H···A (Å) | D···A (Å) | <(DHA) (°) |
|---|---|---|---|---|
| N1–H1···S2ⁱ | ~0.86 | ~2.5 | ~3.3 | ~150 |
| N3–H3···S2ⁱⁱ | ~0.86 | ~2.5 | ~3.3 | ~150 |
Chemical Reactivity and Derivatization Pathways of the Imidazolidinethione Moiety
Reactions at the Thiocarbonyl (C=S) Group
The thiocarbonyl group is a key site of reactivity in 4-Ethyl-4-phenyl-2-imidazolidinethione, participating in a variety of reactions including nucleophilic additions and desulfurization.
The carbon atom of the thiocarbonyl group (C=S) in this compound is electrophilic, analogous to the carbonyl carbon in ketones and aldehydes, though generally less reactive. libretexts.orgmasterorganicchemistry.com This electrophilicity arises from the polarization of the C=S double bond due to the higher electronegativity of sulfur compared to carbon. Consequently, it is susceptible to attack by nucleophiles.
Nucleophilic addition to the thiocarbonyl group involves the attack of a nucleophile on the electrophilic carbon, leading to the formation of a tetrahedral intermediate. wikipedia.org The course of the reaction thereafter depends on the nature of the nucleophile and the reaction conditions. While specific studies on this compound are not extensively documented, the reactivity can be inferred from the behavior of other cyclic thioureas. For instance, the reaction with strong nucleophiles can lead to the opening of the heterocyclic ring. The general mechanism for nucleophilic addition to a thiocarbonyl group is depicted below:
General Scheme of Nucleophilic Addition to a Thiocarbonyl Group
In this representation, R and R' represent the substituents on the carbon, and Nu- is the nucleophile.
The stereochemistry of such additions can be influenced by the existing stereocenter at C-4, potentially leading to diastereoselective transformations.
The thiocarbonyl group of this compound can be removed through desulfurization reactions, typically converting the thione to its corresponding oxo-analogue (an imidazolidinone) or a fully reduced methylene (B1212753) group. A common method for the desulfurization of cyclic thioureas involves oxidation. For example, treatment with reagents like hydrogen peroxide in acetic acid has been shown to be an effective method for the desulfurization of cyclic thioureas. nih.gov Other desulfurizing agents include heavy metal oxides (e.g., mercuric oxide) or phosphites. acs.org The reaction with mercuric oxide, for instance, would be expected to yield 4-ethyl-4-phenyl-2-imidazolidinone.
Table 1: Common Desulfurization Reagents and Expected Products
| Reagent | Expected Product |
|---|---|
| Hydrogen Peroxide/Acetic Acid | 4-Ethyl-4-phenyl-2-imidazolidinone |
| Mercuric Oxide (HgO) | 4-Ethyl-4-phenyl-2-imidazolidinone |
Reactivity of Ring Nitrogen Atoms (N-1 and N-3)
The two nitrogen atoms within the imidazolidinethione ring are nucleophilic and can participate in various reactions, most notably alkylation and acylation.
The N-1 and N-3 atoms of the imidazolidinethione ring are secondary amines and can be readily alkylated or acylated. The presence of two nitrogen atoms allows for mono- or di-substitution, depending on the reaction conditions and the stoichiometry of the reagents.
Alkylation: Alkylation typically occurs under basic conditions to deprotonate the nitrogen, enhancing its nucleophilicity. Reagents such as alkyl halides in the presence of a base like potassium carbonate or sodium hydride are commonly employed. organic-chemistry.org The regioselectivity of alkylation (N-1 vs. N-3) can be influenced by steric factors imposed by the C-4 substituents. Given the presence of a phenyl and an ethyl group at the C-4 position, it is conceivable that the N-1 position might be slightly more sterically hindered than the N-3 position. However, electronic factors also play a role. The development of N-alkylation methods for related heterocyclic systems, such as imino-thiazolidinones, highlights the importance of the choice of solvent and electrophile in controlling the reaction outcome. nih.gov
Acylation: Acylation of imidazolidine-2-thiones can be achieved using acyl chlorides or anhydrides. nih.govbohrium.comnih.gov Studies on the acylation of imidazolidine-2-thione itself have shown that both mono- and di-acylated products can be formed. nih.govbohrium.comnih.govresearchgate.net The reaction of this compound with an acylating agent would be expected to yield N-acylated derivatives. The specific conditions can be tailored to favor either mono- or di-acylation.
Table 2: Examples of Alkylation and Acylation Reactions on Imidazolidinethione Scaffolds
| Reaction Type | Reagent Example | Product Type |
|---|---|---|
| Alkylation | Methyl Iodide / K2CO3 | N-Methylated Imidazolidinethione |
The basicity of this compound is attributed to the lone pairs of electrons on the nitrogen and sulfur atoms. In cyclic thioureas, protonation is generally observed to occur at the sulfur atom, as the resulting positive charge can be delocalized over the N-C-N system of the thiourea (B124793) moiety. However, the basicity of the nitrogen atoms also plays a role.
Influence of Substituents (Ethyl and Phenyl) on Ring Reactivity
The ethyl and phenyl groups at the C-4 position exert both electronic and steric effects that modulate the reactivity of the imidazolidinethione ring.
Electronic Effects:
Ethyl Group: The ethyl group is an electron-donating group through an inductive effect (+I). quora.com This donation of electron density can increase the nucleophilicity of the nearby nitrogen atoms.
Phenyl Group: The phenyl group can exhibit both inductive and resonance effects. It is generally considered to be electron-withdrawing by induction (-I) but can be electron-donating or -withdrawing by resonance (+M or -M) depending on the nature of the reaction and the electronic demands of the transition state. quora.com In the context of the saturated imidazolidinethione ring, the inductive effect is likely to be more dominant. The electronic properties of heteroaryl substituents have been shown to significantly influence reactivity. nih.govmdpi.com
Steric Effects: The ethyl and phenyl groups at the C-4 position introduce significant steric bulk around this end of the molecule. wikipedia.orgnumberanalytics.com This steric hindrance can influence the regioselectivity of reactions involving the ring nitrogen atoms. For instance, a bulky reactant might preferentially attack the less hindered N-3 position over the N-1 position, which is closer to the C-4 substituents. Steric effects are known to play a crucial role in determining the outcome of chemical reactions. researchgate.netacs.org The spatial arrangement of these groups can also influence the conformational preferences of the five-membered ring.
Metal Complexation Chemistry of 2-Imidazolidinethione Ligands
Coordination Modes and Ligand Properties
The 2-imidazolidinethione ligand and its derivatives are versatile in their coordination behavior, primarily acting as ligands through the sulfur atom. The lone pairs on the sulfur make it an effective donor for soft metal ions. However, depending on the metal center, reaction conditions, and the presence of other ligands, different coordination modes can be observed.
Monodentate Coordination: The most common coordination mode for 2-imidazolidinethione ligands is as a terminal, monodentate ligand, where it binds to a single metal center through its sulfur atom. nih.govresearchgate.net This is exemplified by the formation of platinum(II) complexes such as trans-[PtX2(Imt)2] (where X = Cl- or I-) and [Pt(Imt)4]I2. researchgate.net In these cases, the Imt ligand coordinates solely through the S-donor, demonstrating its preference for soft metal centers like Pt(II).
Bidentate and Bridging Coordination: While less common than S-coordination, derivatives of the imidazolidine (B613845) core can exhibit more complex coordination behaviors. Azolium-2-thiocarboxylate zwitterionic ligands, which are related derivatives, can act as bidentate chelating or bridging ligands. researchgate.netmdpi.comresearcher.life This versatility allows for the construction of polynuclear structures and complexes with controlled geometries. mdpi.comresearcher.life For instance, imine-functionalized imidazole (B134444) ligands can coordinate in a bidentate fashion through a nitrogen atom of the imidazole ring and the imine nitrogen, or in a monodentate fashion through the more basic iminic nitrogen. nih.gov This suggests that N-substitution on the this compound ring could potentially introduce secondary donor sites, enabling bidentate chelation.
The table below summarizes the observed coordination modes for imidazolidinethione and related ligands.
| Coordination Mode | Description | Example Compound Class | Metal Centers |
| Monodentate (S-donor) | The ligand binds to a single metal ion through the exocyclic sulfur atom. | trans-[PtX2(Imt)2] | Pt(II) |
| Bidentate (N,N'-donor) | The ligand chelates a metal ion using two nitrogen atoms. | Imidazol-2-imine complexes | Ti(IV), Pd(II) |
| Bidentate (Chelating) | Zwitterionic derivatives can chelate metal ions. | Azolium-2-thiocarboxylates | Late Transition Metals |
| Bridging | The ligand links two or more metal centers. | Azolium-2-thiocarboxylates | Cu(I) |
This table is generated based on data from scientific studies on 2-imidazolidinethione and its derivatives. nih.govresearchgate.netmdpi.comresearcher.life
Structural Characteristics of Metal-Imidazolidinethione Complexes
A well-characterized example is the tetra(2-imidazolidinethione-S)platinum(II) iodide complex, [Pt(Imt)4]I2. researchgate.net The structural analysis reveals several key features:
The platinum atom resides in an essentially square-planar coordination environment, which is typical for Pt(II) complexes. researchgate.net
All four imidazolidinethione ligands are coordinated to the platinum center through their sulfur atoms. researchgate.net
The arrangement of the ligands shows two pairs of cis Imt ligands positioned above and below the PtS4 plane. researchgate.net
The structural parameters for this complex provide a benchmark for understanding the metal-ligand interactions.
| Parameter | Value |
| Crystal System | Triclinic |
| Space Group | P1 (No. 2) |
| a (Å) | 9.5630(5) |
| b (Å) | 11.6780(6) |
| c (Å) | 14.7271(8) |
| α (°) | 105.6331(11) |
| β (°) | 103.4525(12) |
| γ (°) | 105.7530(12) |
| Coordination Geometry | Square-planar |
| Crystallographic data for [Pt(Imt)4]I2·DMSO·H2O. researchgate.net |
In other systems involving related ligands, different coordination geometries are observed. For example, complexes of Ni(II) and Zn(II) with bidentate imino nitroxide ligands derived from imidazole feature a distorted octahedral geometry. scirp.org Similarly, half-titanocenes with 1,3-disubstituted-imidazolidin-2-iminato ligands also show defined structures determined by X-ray crystallography. capes.gov.br The specific substituents on the imidazolidine ring can influence the steric and electronic properties of the ligand, thereby affecting the structure and reactivity of the resulting metal complex. capes.gov.br
Mechanistic Studies of 4 Ethyl 4 Phenyl 2 Imidazolidinethione Synthesis and Transformations
Elucidation of Reaction Mechanisms for Imidazolidinethione Formation
The formation of the 4-Ethyl-4-phenyl-2-imidazolidinethione ring system is predicated on the principles of nucleophilic addition and cyclization. A plausible and widely utilized synthetic route for analogous 4,4-disubstituted-2-imidazolidinethiones involves the reaction of a 1,2-diamine with a source of a thiocarbonyl group, such as carbon disulfide (CS₂).
The proposed mechanism commences with the synthesis of the requisite precursor, 1-ethyl-1-phenyl-1,2-ethanediamine. This diamine then serves as the backbone for the construction of the heterocyclic ring. The reaction with carbon disulfide is thought to proceed through the following key steps:
Nucleophilic Attack: The more sterically accessible primary amine of 1-ethyl-1-phenyl-1,2-ethanediamine initiates a nucleophilic attack on the electrophilic carbon atom of carbon disulfide. This results in the formation of a dithiocarbamate (B8719985) intermediate.
Proton Transfer: The final step involves proton transfers to neutralize the resulting anionic species, yielding the stable this compound product.
This mechanistic pathway is supported by numerous studies on the synthesis of similar heterocyclic thiones, where the reaction between a diamine and a thiocarbonyl source is a common and efficient strategy.
Kinetic Studies of Derivatization Reactions
While specific kinetic data for the derivatization of this compound are not extensively documented, kinetic studies of analogous cyclization reactions provide valuable insights into the factors influencing the reaction rate. For instance, studies on the formation of thiazoles from thioureas and α-halo ketones have shown that the reactions typically follow second-order kinetics. e3s-conferences.org
Based on these analogous systems, the rate of formation of this compound from 1-ethyl-1-phenyl-1,2-ethanediamine and carbon disulfide can be expected to be dependent on the concentration of both reactants. A proposed rate law would be:
Rate = k [1-ethyl-1-phenyl-1,2-ethanediamine] [CS₂]
Where k is the second-order rate constant. The following interactive data table illustrates the expected relationship between reactant concentrations and the initial rate of reaction, based on this proposed rate law.
| Experiment | [1-ethyl-1-phenyl-1,2-ethanediamine] (mol/L) | [CS₂] (mol/L) | Initial Rate (mol/L·s) |
| 1 | 0.1 | 0.1 | 1.0 x 10⁻⁴ |
| 2 | 0.2 | 0.1 | 2.0 x 10⁻⁴ |
| 3 | 0.1 | 0.2 | 2.0 x 10⁻⁴ |
This table is illustrative and based on a hypothetical second-order rate constant.
Furthermore, the derivatization of the formed imidazolidinethione, for example, through alkylation of the sulfur atom, would likely also follow second-order kinetics, with the rate being dependent on the concentration of the imidazolidinethione and the alkylating agent. The reaction rate would also be influenced by factors such as the solvent polarity and the nature of the substituents on the reactants.
Computational Insights into Reaction Pathways (e.g., Transition State Analysis)
Transition state calculations for the formation of related five-membered heterocyclic rings suggest that the intramolecular cyclization step possesses the highest activation energy barrier, thus being the rate-determining step. sciforum.net The geometry of the transition state would likely involve the formation of the new carbon-nitrogen bond while the nitrogen atom is still partially bonded to its hydrogen and the thiocarbonyl carbon is experiencing a change in hybridization.
The role of catalysts, such as a base in the synthesis or a phase-transfer catalyst, can also be modeled. Computational studies have shown that catalysts can lower the activation energy by stabilizing the transition state, for instance, through hydrogen bonding interactions. sciforum.netrsc.org A bifunctional catalyst, such as a thiourea (B124793) derivative, could potentially activate both the nucleophile and the electrophile simultaneously through a network of hydrogen bonds, further accelerating the reaction.
The following table presents hypothetical computational data for the key cyclization step, illustrating the expected energetic profile of the reaction.
| Parameter | Uncatalyzed Reaction (kcal/mol) | Catalyzed Reaction (kcal/mol) |
| Enthalpy of Activation (ΔH‡) | +25 | +15 |
| Gibbs Free Energy of Activation (ΔG‡) | +35 | +20 |
| Energy of Reaction (ΔE) | -15 | -15 |
This table contains hypothetical values to illustrate the expected effect of a catalyst on the reaction pathway.
These computational insights, though based on analogous systems, provide a robust framework for understanding the intricate details of the formation of this compound and for designing more efficient synthetic strategies.
Applications in Advanced Chemical Science and Emerging Technologies
Role as Synthetic Building Blocks in Complex Organic Synthesis
The imidazolidinethione core is a valuable scaffold in organic synthesis, providing a robust framework for the construction of more complex heterocyclic systems. While specific literature detailing the use of 4-Ethyl-4-phenyl-2-imidazolidinethione as a direct precursor is specialized, the general reactivity of the imidazolidinethione class allows for extrapolation of its potential synthetic utility. The synthesis of related 2-thioxo-imidazolidin-4-ones often involves the reaction of amino acids with isothiocyanates, highlighting the modular nature of constructing this heterocyclic core. nih.govresearchgate.net
Derivatives of the imidazolidine (B613845) skeleton are known intermediates for a variety of heterocyclic compounds with significant biological activities. nih.gov The presence of the thiourea (B124793) group in this compound offers a reactive handle for various chemical transformations. For instance, it can undergo acylation, alkylation, and other modifications to introduce diverse functional groups. nih.gov These reactions can be directed towards the synthesis of libraries of compounds for screening in drug discovery and materials science.
The general synthetic approach to related imidazolidine derivatives can be seen in the following table, which illustrates the common reactants used to form the core ring structure.
Table 1: General Synthesis Strategies for Imidazolidine Derivatives
| Reactant 1 | Reactant 2 | Reactant 3 | Resulting Core Structure |
|---|---|---|---|
| Amino Acid | Phenyl Isothiocyanate | - | 2-Thioxo-imidazolidin-4-one |
| Substituted Benzaldehyde | Thiourea | Phosphoric Acid | 2-Thioxo-imidazolidine |
| Propargylic Amine | Phenyl Isocyanate | BEMP (catalyst) | Imidazolidin-2-one |
This table illustrates general synthetic pathways to related heterocyclic cores, indicating the type of chemical logic that could be applied to or initiated from this compound.
Catalytic Applications (e.g., Organocatalysis, Ligand in Metal Catalysis)
The field of catalysis has seen a surge in the use of small organic molecules as catalysts (organocatalysis) and as ligands that modify the behavior of metal catalysts. The structure of this compound contains key features, such as Lewis basic nitrogen and sulfur atoms and a chiral center, that are desirable for these applications.
Organocatalysis: Thiourea derivatives have been successfully employed as organocatalysts, primarily due to their ability to act as hydrogen bond donors. This interaction can activate electrophiles and organize substrates in a specific orientation to facilitate a chemical reaction. The two N-H protons of the imidazolidinethione ring can form hydrogen bonds, suggesting its potential to catalyze a range of reactions, such as Michael additions, aldol reactions, and Diels-Alder reactions.
Ligand in Metal Catalysis: The sulfur atom in the thiocarbonyl group and the nitrogen atoms of the imidazolidine ring are excellent coordinating sites for transition metals. As a ligand, this compound could be used to synthesize novel metal complexes. The chirality of the molecule is particularly significant, as chiral ligands are crucial for asymmetric catalysis, a field dedicated to the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry. The ethyl and phenyl groups provide steric bulk that can influence the stereochemical outcome of a catalyzed reaction. While specific catalytic applications of this compound are not extensively documented in general literature, the broader class of N-heterocyclic carbenes (NHCs), which can be derived from related imidazolidinium salts, are widely used as ligands in metal catalysis.
Theoretical Exploration of Functional Material Precursors (e.g., Corrosion Inhibition Studies from a Theoretical Chemistry Perspective)
Theoretical chemistry provides powerful tools to predict the properties and potential applications of molecules before engaging in extensive experimental work. One emerging area of interest for imidazolidine derivatives is their use as corrosion inhibitors, which protect metal surfaces from degradation.
Theoretical studies, particularly those employing Density Functional Theory (DFT), have been used to investigate the corrosion inhibition potential of molecules similar to this compound. bookpi.orgresearchgate.netresearchgate.netiaea.org These studies correlate the electronic properties of the inhibitor molecules with their ability to adsorb onto a metal surface and prevent corrosion.
The key molecular properties calculated to predict inhibition efficiency include:
Energy of the Highest Occupied Molecular Orbital (EHOMO): A higher EHOMO value indicates a greater tendency for the molecule to donate electrons to the vacant d-orbitals of the metal, enhancing adsorption.
Energy of the Lowest Unoccupied Molecular Orbital (ELUMO): A lower ELUMO value suggests the molecule can accept electrons from the metal surface, forming a feedback bond.
Energy Gap (ΔE = ELUMO - EHOMO): A smaller energy gap implies higher reactivity and can lead to stronger adsorption on the metal surface.
Dipole Moment (μ): A higher dipole moment can increase the adsorption of the molecule on the metal surface.
The presence of heteroatoms (N and S) with lone pairs of electrons and the π-electrons of the phenyl ring in this compound are expected to be the primary sites for interaction with the metal surface. mdpi.com Theoretical calculations on similar imidazoline (B1206853) derivatives have shown that these functional groups are crucial for effective corrosion inhibition. researchgate.netiaea.org The molecule can adsorb onto the metal surface, forming a protective film that isolates the metal from the corrosive environment.
Table 2: Key Molecular Properties from Theoretical Studies for Corrosion Inhibition Potential
| Property | Significance in Corrosion Inhibition | Predicted Role in this compound |
|---|---|---|
| EHOMO | Electron-donating ability | The nitrogen and sulfur atoms, along with the phenyl ring, are expected to contribute to a high HOMO energy, facilitating electron donation to the metal surface. |
| ELUMO | Electron-accepting ability | The π-system of the thiocarbonyl group and the phenyl ring can act as electron acceptors. |
| ΔE (Energy Gap) | Reactivity and stability of the adsorbed layer | A balanced energy gap would suggest good reactivity towards the metal surface leading to a stable protective film. |
| Heteroatoms (N, S) | Active sites for adsorption | The lone pairs on the nitrogen and sulfur atoms are primary centers for coordination with the metal. |
| Phenyl Group | Increased surface coverage | The planar phenyl ring can adsorb flat on the metal surface, increasing the area of protection. |
This table summarizes the theoretical basis for predicting the utility of this compound as a corrosion inhibitor precursor based on principles derived from studies on analogous compounds. bookpi.orgresearchgate.netrsc.org
These theoretical explorations pave the way for the rational design of new, highly effective corrosion inhibitors based on the this compound scaffold for various industrial applications.
Future Research Avenues and Methodological Advancements
Development of Novel and Sustainable Synthetic Routes for Substituted Imidazolidinethiones
The synthesis of substituted imidazolidinethiones and their chemical cousins, such as imidazole (B134444) derivatives, is an active area of research. Traditional methods often rely on multi-step procedures that may involve harsh reaction conditions or the use of hazardous reagents. Future research should prioritize the development of more sustainable and efficient synthetic strategies.
One promising approach involves the use of greener solvents and catalysts. For instance, the synthesis of certain imidazole derivatives has been achieved using a solution of sodium hydroxide (B78521) in dimethyl sulfoxide (B87167) (DMSO). nih.gov Another avenue explores the use of catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) for reduction steps in synthetic pathways. nih.gov
Furthermore, the development of one-pot synthesis procedures, where multiple reaction steps are carried out in the same reaction vessel, can significantly improve efficiency and reduce waste. Research into the synthesis of related heterocyclic compounds, such as quinazolinones, has demonstrated the feasibility of such approaches, for example, by reacting 2-mercapto-3-phenylquinazolin-4(3H)-one with ethyl chloroacetate. nih.gov The exploration of solid-supported catalysts, such as composite metal compounds on a polycarbonate support, also presents a novel and sustainable route, potentially eliminating the need for a solvent altogether. google.com These methodologies could be adapted for the synthesis of 4-Ethyl-4-phenyl-2-imidazolidinethione.
Exploration of Unconventional Reactivity Patterns and Chemical Transformations
The chemical reactivity of this compound is largely dictated by its functional groups: the thiourea (B124793) moiety within the imidazolidine (B613845) ring, the phenyl group, and the ethyl group at the stereocenter. Future research could delve into unconventional reactivity patterns to generate novel molecular architectures.
For example, the sulfur atom of the thiourea group is a nucleophilic center and can participate in various reactions. Its alkylation is a common transformation, but exploring reactions with a wider range of electrophiles could lead to new derivatives with interesting properties. Moreover, the nitrogen atoms of the imidazolidine ring possess basic and nucleophilic character, offering sites for further functionalization.
The development of novel catalytic systems could unlock new reaction pathways. For instance, the use of copper(I) cyanide and copper(I) iodide has been shown to facilitate cyanation reactions on aromatic rings in the synthesis of precursors for other complex molecules. google.com Applying similar transition-metal catalysis to the phenyl ring of this compound could allow for the introduction of various substituents, thereby tuning the molecule's electronic and steric properties.
Integration of Machine Learning in Predictive Chemical Synthesis and Property Prediction
The integration of machine learning (ML) and computational chemistry is revolutionizing drug discovery and materials science, and these tools can be powerfully applied to the study of this compound. mdpi.com ML models can accelerate the discovery of new materials and predict their properties with high accuracy and reduced computational cost. mdpi.comencyclopedia.pub
Predictive Synthesis: Machine learning algorithms can be trained on existing reaction data to predict the outcomes of new chemical reactions, identify optimal reaction conditions, and even suggest novel synthetic routes. encyclopedia.pub For a molecule like this compound, an ML model could help in designing the most efficient and sustainable synthesis pathway by analyzing a vast parameter space of catalysts, solvents, and temperatures.
Property Prediction: Computational methods such as molecular docking and quantitative structure-activity relationship (QSAR) studies are invaluable for predicting the biological activity of molecules. nih.govresearchgate.net For instance, computational studies on imidazole derivatives have been used to investigate their potential as inhibitors for various enzymes. nih.govnih.gov Similar in silico studies on this compound could predict its binding affinity to various biological targets, guiding further experimental investigation. nih.gov The ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of the compound can also be predicted using computational tools, which is a critical step in the early stages of drug development. nih.gov
Advanced Characterization Techniques for Dynamic Chemical Processes
A thorough understanding of the structure and dynamic behavior of this compound is crucial for its development. While standard characterization techniques like Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are essential for confirming the identity and purity of the compound, more advanced techniques can provide deeper insights. nih.gov
For example, two-dimensional NMR techniques (COSY, HSQC, HMBC) can be used to unambiguously assign all proton and carbon signals and to elucidate the connectivity of the molecule. In cases where the molecule exhibits dynamic processes, such as tautomerism or conformational changes, variable temperature NMR studies can provide valuable information on the thermodynamics and kinetics of these processes.
Predicted Collision Cross Section (CCS) values, which can be calculated using computational methods, provide information about the size and shape of a molecule in the gas phase. uni.lu These values can be compared with experimental data from ion mobility-mass spectrometry to provide a higher level of confidence in structural assignments. uni.lu The use of techniques like X-ray crystallography would provide definitive information on the three-dimensional structure of the molecule in the solid state.
Q & A
Q. What are the standard synthetic routes for 4-Ethyl-4-phenyl-2-imidazolidinethione?
The compound is typically synthesized via cyclocondensation reactions. A common method involves refluxing substituted benzaldehyde derivatives with triazole precursors in absolute ethanol under acidic conditions (e.g., glacial acetic acid), followed by solvent evaporation and filtration . Structural analogs, such as 2,4,5-trisubstituted imidazoles, are synthesized similarly, with variations in substituents affecting reaction efficiency .
Q. Which spectroscopic techniques are essential for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for confirming the imidazolidinethione core and substituent positions. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray diffraction (XRD) provides crystallographic confirmation. Infrared (IR) spectroscopy identifies functional groups like thione (C=S) .
Q. How can researchers assess the compound’s preliminary biological activity?
Standard assays include in vitro antimicrobial screening (e.g., agar diffusion for bacterial/fungal strains) and cytotoxicity testing using cell lines (e.g., MTT assay). Dose-response studies at varying concentrations (µM to mM) establish potency, with positive and negative controls to validate results .
Q. What solvent systems are optimal for solubility studies?
Polar aprotic solvents (e.g., DMSO, DMF) are preferred due to the compound’s limited aqueous solubility. Solubility can be quantified via UV-Vis spectroscopy or HPLC, with temperature and pH variations (e.g., 4–9) tested to mimic physiological conditions .
Q. How should researchers handle stability testing under varying storage conditions?
Accelerated stability studies (40°C/75% RH for 6 months) assess degradation. Analytical techniques like HPLC monitor purity changes, while LC-MS identifies degradation products. Lyophilization improves long-term stability for hygroscopic samples .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance yield and purity?
Use factorial design (e.g., 2^k designs) to test variables: temperature (80–120°C), solvent ratios (ethanol/water), and catalyst loading (0.1–1 mol%). Response surface methodology (RSM) identifies optimal conditions, reducing experimental runs by 30–50% . Contradictory outcomes (e.g., lower yield at higher temperatures) may arise from side reactions; kinetic studies (e.g., time-resolved IR) clarify mechanistic pathways .
Q. What strategies resolve contradictions in biological activity data across studies?
Reproduce assays under standardized protocols (e.g., CLSI guidelines for antimicrobial testing). Cross-validate using orthogonal methods (e.g., isothermal titration calorimetry for binding affinity vs. enzyme inhibition assays). Meta-analyses of published data can identify confounding variables (e.g., cell line heterogeneity) .
Q. How can computational modeling predict the compound’s reactivity or pharmacophore features?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties (HOMO-LUMO gaps) and reaction pathways. Molecular docking (AutoDock Vina) screens against target proteins (e.g., fungal CYP51), with MD simulations (NAMD) assessing binding stability .
Q. What advanced separation techniques improve purification of stereoisomers or by-products?
Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA) resolves enantiomers. Simulated moving bed (SMB) chromatography scales separations industrially. For by-products, LC-MS-guided fractionation identifies impurities, while membrane filtration (10 kDa cutoff) removes macromolecular contaminants .
Q. How do researchers design derivatives to study structure-activity relationships (SAR)?
Introduce substituents at the 4-ethyl or 4-phenyl positions (e.g., halogens, methoxy groups) via Suzuki coupling or nucleophilic substitution. Biological testing of analogs identifies key pharmacophores. Free-Wilson or Hansch analysis quantifies substituent contributions to activity .
Methodological Considerations
- Data Contradictions : Use Bland-Altman plots or Cohen’s kappa to assess inter-lab variability .
- Experimental Design : Prioritize fractional factorial designs over one-factor-at-a-time (OFAT) to capture interactions .
- Safety : Adhere to Chemical Hygiene Plans for advanced synthesis (e.g., Schlenk lines for air-sensitive steps) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
